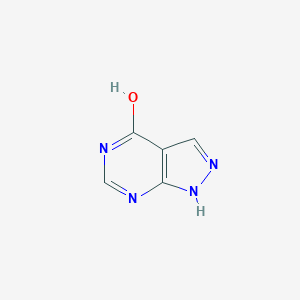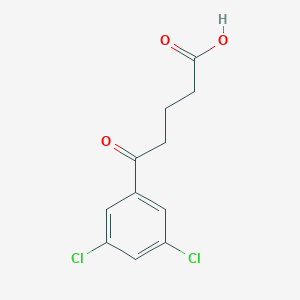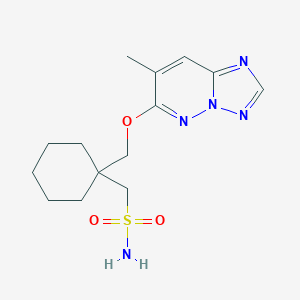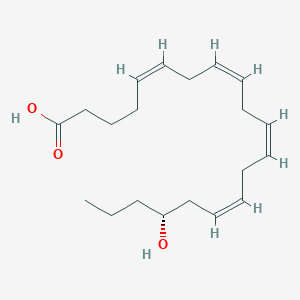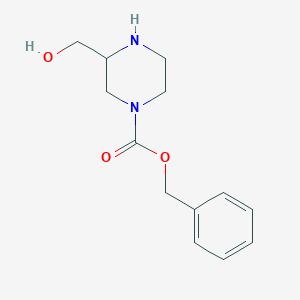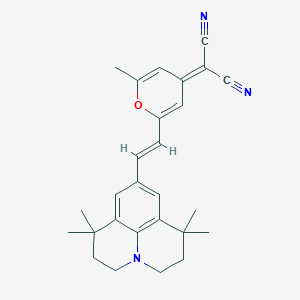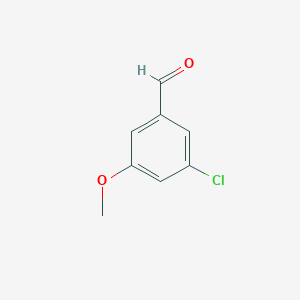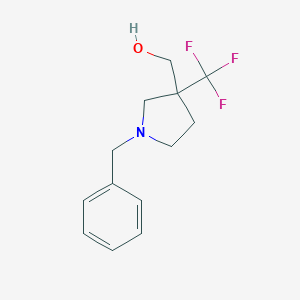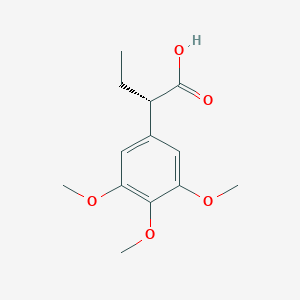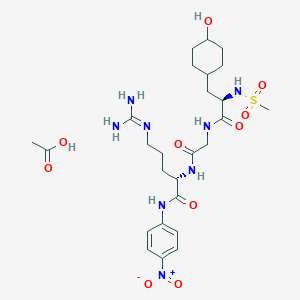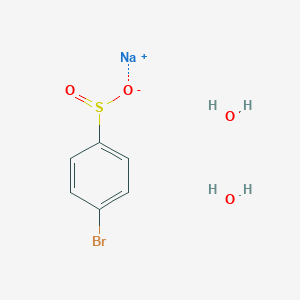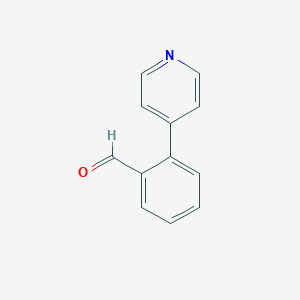
2-(4-Pyridinyl)benzaldehyde
Vue d'ensemble
Description
2-(4-Pyridinyl)benzaldehyde is an organic compound with the molecular formula C12H9NO. It consists of a benzaldehyde moiety substituted with a pyridine ring at the para position. This compound is known for its versatility in various chemical reactions and its significance in scientific research and industrial applications.
Applications De Recherche Scientifique
2-(4-Pyridinyl)benzaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the development of fluorescent probes for biological imaging and detection of biomolecules.
Medicine: It serves as an intermediate in the synthesis of drugs, particularly those targeting specific receptors or enzymes.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Safety and Hazards
Mécanisme D'action
Target of Action
It is known to be used as a ligand in the synthesis of certain complexes , suggesting that it may interact with specific proteins or enzymes in biological systems.
Mode of Action
It is known to act as a ligand in the synthesis of bis-(2-phenylpyridyl)-2-(4′-formylphenyl)pyridineiridium(iii), a novel phosphorescent iridium(iii) complex . This suggests that it may interact with its targets through coordination bonds, leading to changes in the targets’ structure and function.
Result of Action
Its role as a ligand in the synthesis of a phosphorescent iridium(iii) complex suggests that it may have applications in optical and electronic devices .
Action Environment
It is recommended to store the compound in a cool, dark place, under inert gas , suggesting that light, temperature, and oxygen may affect its stability.
Analyse Biochimique
Biochemical Properties
The biochemical properties of 2-(4-Pyridinyl)benzaldehyde are not fully understood. It is known that this compound can interact with various enzymes, proteins, and other biomolecules. For instance, it has been used as a ligand for the synthesis of a novel phosphorescent iridium (III) complex
Cellular Effects
Some studies suggest that benzaldehydes, a class of compounds to which this compound belongs, can disrupt cellular antioxidation systems This disruption can inhibit microbial growth, suggesting that this compound may have similar effects
Molecular Mechanism
It is known that benzaldehydes can disrupt cellular antioxidation systems
Temporal Effects in Laboratory Settings
Information on the temporal effects of this compound in laboratory settings, including its stability, degradation, and long-term effects on cellular function, is currently limited. It is known that the compound should be stored at 0-8 °C .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-(4-Pyridinyl)benzaldehyde can be synthesized through several methods. One common approach involves the Vilsmeier-Haack reaction, where 4-pyridylbenzene is treated with a formylating agent such as N,N-dimethylformamide and phosphorus oxychloride. The reaction typically occurs under reflux conditions, leading to the formation of the desired aldehyde.
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(4-Pyridinyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed:
Oxidation: 2-(4-Pyridinyl)benzoic acid.
Reduction: 2-(4-Pyridinyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Comparaison Avec Des Composés Similaires
4-(2-Pyridinyl)benzaldehyde: This isomer has the pyridine ring attached at the ortho position relative to the aldehyde group.
2-(4-Formylphenyl)pyridine: Another structural isomer with the formyl group attached to the pyridine ring.
Uniqueness: 2-(4-Pyridinyl)benzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The para-substitution of the pyridine ring relative to the aldehyde group allows for unique reactivity and interaction with other molecules, making it valuable in various synthetic and research applications.
Propriétés
IUPAC Name |
2-pyridin-4-ylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO/c14-9-11-3-1-2-4-12(11)10-5-7-13-8-6-10/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPSCYFZOYJSYGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)C2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40349086 | |
| Record name | 2-(4-Pyridinyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40349086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
176526-00-4 | |
| Record name | 2-(4-Pyridinyl)benzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=176526-00-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Pyridinyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40349086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2H-Pyrido[3,2-e]-1,2,4-thiadiazine,3,4-dihydro-2-methyl-,1,1-dioxide(9CI)](/img/structure/B70737.png)
